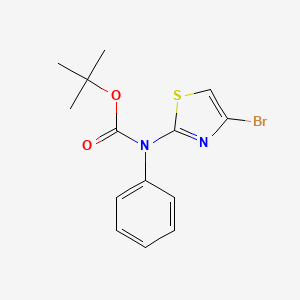
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a hydroxyl group, a carboxylic acid group, and a cyclopentylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Cyclopentylsulfanyl Group:
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The cyclopentylsulfanyl group can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new compounds with different substituents replacing the cyclopentylsulfanyl group.
科学研究应用
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(Cyclopentylsulfanyl)-2-hydroxycyclobutane-1-carboxylic acid
- 1-(Cyclopentylsulfanyl)-3-hydroxycyclopentane-1-carboxylic acid
- 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid
Uniqueness
1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the specific combination of functional groups and the cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H16O3S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
1-cyclopentylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3S/c11-7-5-10(6-7,9(12)13)14-8-3-1-2-4-8/h7-8,11H,1-6H2,(H,12,13) |
InChI 键 |
SORPHKYNQUUVKF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)SC2(CC(C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)


![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)


![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)


